4-Methyl-2-vinyl-1H-benzo[d]imidazol-1-ol
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Overview
Description
4-Methyl-2-vinyl-1H-benzo[d]imidazol-1-ol is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties . This compound, with its specific substituents, offers potential for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-vinyl-1H-benzo[d]imidazol-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of substituted phenols with nitriles in the presence of a catalyst such as nickel . The reaction conditions often require mild temperatures to ensure the inclusion of various functional groups without degradation .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including the initial formation of intermediate compounds followed by cyclization and purification steps. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-vinyl-1H-benzo[d]imidazol-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different imidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different applications .
Scientific Research Applications
4-Methyl-2-vinyl-1H-benzo[d]imidazol-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-2-vinyl-1H-benzo[d]imidazol-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The pathways involved often include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted imidazoles such as:
Uniqueness
4-Methyl-2-vinyl-1H-benzo[d]imidazol-1-ol is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both methyl and vinyl groups allows for versatile chemical modifications and applications .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-ethenyl-1-hydroxy-4-methylbenzimidazole |
InChI |
InChI=1S/C10H10N2O/c1-3-9-11-10-7(2)5-4-6-8(10)12(9)13/h3-6,13H,1H2,2H3 |
InChI Key |
SNTGSADAVSTAQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C(=N2)C=C)O |
Origin of Product |
United States |
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